molecular formula C21H22N2O8S B2924088 Methyl 6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931332-52-4

Methyl 6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2924088
CAS RN: 931332-52-4
M. Wt: 462.47
InChI Key: ILJJSQJZAZIKRB-UHFFFAOYSA-N
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Description

Methyl 6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H22N2O8S and its molecular weight is 462.47. The purity is usually 95%.
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Scientific Research Applications

Neutron Capture Therapy

The sulfonyl and carboxylate groups within the compound may allow it to act as a boron-carrier. Boron carriers are essential in neutron capture therapy, a targeted cancer treatment that relies on the capture and fission reactions of boron-10 .

Chemical Defense in Plants

Compounds with similar structures have been studied for their role in plant chemical defense mechanisms. Controlled hydroxylation of such compounds can provide defense against herbivores without causing autotoxicity to the plants .

Sphingolipid Biosynthesis Inhibition

Research on related compounds has shown that certain modifications can inhibit sphingolipid biosynthesis in herbivores, providing a defensive benefit to plants. This suggests potential applications in pest control and agricultural protection strategies .

Phytochemistry Research

Given the compound’s complex structure, it could be of interest in phytochemistry research, particularly in understanding the interaction of plant-derived chemicals with other organisms. This can contribute to the development of new natural products with therapeutic uses .

properties

IUPAC Name

methyl 6-[(3,4-dimethoxyphenyl)sulfonylmethyl]-4-(4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O8S/c1-29-16-9-8-14(10-17(16)30-2)32(27,28)11-15-18(20(25)31-3)19(23-21(26)22-15)12-4-6-13(24)7-5-12/h4-10,19,24H,11H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJJSQJZAZIKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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